3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran
Description
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS 1786-08-9), commonly known as nerol oxide, is a bicyclic ether derivative of the dihydropyran class. Its structure features a six-membered oxygen-containing ring with a methyl group at position 4 and a 2-methylpropyl (isobutyl) group at position 2 (Figure 1). This compound is notable for its floral aroma and is widely used in fragrance formulations . Key properties include:
- Molecular formula: C₁₀H₁₆O
- Molecular weight: 152.23 g/mol
- Boiling point: 68–72°C at 7 mmHg
- Solubility: Insoluble in water, soluble in ethanol and fats .
Its synthesis typically involves acid-catalyzed cyclization of nerol (cis-3,7-dimethylocta-2,6-dien-1-ol), yielding a racemic mixture .
Properties
CAS No. |
59848-69-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,8,10H,5-7H2,1-3H3 |
InChI Key |
GQJUQRHPTSAQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(C1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One of the primary synthetic routes to this compound involves cyclization reactions of appropriate precursors. This method typically uses substrates containing oxygen and carbon chains that, under acidic or catalytic conditions, undergo intramolecular cyclization to form the pyran ring.
- Reaction Conditions: Temperature and pH control are critical to maximize yield and purity. Typical solvents include dichloromethane or ethanol, chosen based on the specific cyclization pathway.
- Catalysts: Solid acid catalysts are preferred to avoid the generation of acidic or alkaline waste streams, thus reducing environmental impact.
- Mechanism: The cyclization proceeds via nucleophilic attack on electrophilic centers facilitated by the catalyst, forming the six-membered oxygen-containing ring characteristic of pyrans.
Hydrogenation of Hydroxy Intermediates
Another method involves the preparation of hydroxy-substituted intermediates such as hydroxy rose ether, followed by catalytic hydrogenation to yield the target pyran compound or its derivatives.
- Step 1: Preparation of Hydroxy Rose Ether
- Step 2: Hydrogenation Reaction
- Advantages: This method avoids waste acid or alkali water, is environmentally friendly, and yields high-purity products with desirable aroma characteristics.
Summary Table of Preparation Methods
Reaction Conditions and Optimization
Temperature and pH Control
- Optimal temperature ranges are generally moderate to avoid decomposition of intermediates.
- pH control is essential in cyclization to prevent side reactions and maximize selectivity toward the pyran ring formation.
Catalyst Selection
Solvent Effects
- Dichloromethane and ethanol are commonly used solvents, chosen for their ability to dissolve reactants and facilitate reaction kinetics.
- Solvent choice also impacts purification ease and environmental considerations.
Research Discoveries and Literature Insights
- Kazaryan et al. (1985) and Gavrishova et al. (1991) have reported on the heterocyclic chemistry related to this class of compounds, detailing synthetic routes and characterization techniques.
- Recent patents (e.g., CN104370867B) describe environmentally conscious preparation methods employing solid acid catalysts and hydrogenation steps to achieve high-purity products with excellent olfactory properties.
- The compound's stereochemistry and substituent effects influence the cyclization efficiency and stability of intermediates, as noted in mechanistic studies.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Dihydro-2,2,5-trimethyl-6-(2-methylpropyl)-2H-pyran
- Structure : Similar dihydropyran backbone but with three methyl groups (positions 2, 2, and 5) and a 2-methylpropyl group at position 4.
- Key Differences: Synthesis: Formed via solvent-dependent equilibrium from stigmolone (a prokaryotic pheromone) through intramolecular cyclization. Catalytic acid and dehydrating agents (e.g., p-toluenesulfonic acid) are required . Stability: More stable in cyclohexane than methylene chloride, unlike nerol oxide, which is formulated for solubility in ethanol . Biological Role: Acts as a pheromone in Stigmatella aurantiaca, inducing fruiting body formation, whereas nerol oxide is primarily a fragrance component .
Substituted Tetrahydropyrans (e.g., Compounds 72 and 73 from )
- Structure : Fully saturated tetrahydropyrans with substituents like methoxyphenyl, styryl, or prop-1-en-2-yl groups.
- Key Differences :
- Synthesis : Copper(II)–bisphosphine-catalyzed oligomerization enables diastereoselective control, contrasting with nerol oxide’s acid-catalyzed cyclization .
- Functionality : These compounds lack the conjugated diene system of nerol oxide, reducing their volatility and altering spectroscopic profiles (e.g., NMR coupling constants) .
- Applications : Used in asymmetric catalysis and medicinal chemistry, unlike nerol oxide’s industrial use in perfumery .
Methyl 3-methyl-4-oxo-6-phenyltetrahydro-2H-pyran-3-carboxylate (13a from )
2H-Chromene Derivatives ()
- Structure: Benzannulated dihydropyrans (e.g., 2H-chromene-N-imidazolo-amino acid conjugates).
- Key Differences: Bioactivity: Chromene derivatives exhibit aldose reductase inhibition (IC₅₀ ~10 µM), relevant for diabetes therapy, while nerol oxide lacks enzymatic targets . Synthetic Routes: Prepared via multicomponent reactions (e.g., malononitrile condensations), requiring base catalysts (triethylamine) instead of acids .
5,6-Dihydro-2H-pyran-2-one ()
- Structure : A lactone derivative with a ketone group at position 2.
- Key Differences: Reactivity: The lactone ring undergoes hydrolysis under basic conditions, unlike nerol oxide’s ether stability . Applications: Used as a flavoring agent due to its fruity odor, contrasting with nerol oxide’s floral notes .
Biological Activity
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran, also known as nerol oxide, is a cyclic compound with a molecular formula of and a molecular weight of approximately 152.23 g/mol. Its unique structure contributes to various biological activities that have been studied in recent years.
- IUPAC Name: this compound
- CAS Number: 1786-08-9
- Molecular Structure: Chemical Structure
1. Antioxidant Properties
Recent studies have indicated that derivatives of pyran compounds exhibit significant antioxidant activity. For instance, research on similar pyran derivatives shows their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The introduction of hydroxyl groups in these compounds has been shown to enhance their antioxidant capabilities significantly .
2. Antiandrogenic Effects
The compound has been noted for its potential antiandrogenic properties, particularly in the context of treating conditions like benign prostatic hyperplasia (BPH) and prostatic cancer. A patent outlines the efficacy of certain pyran derivatives in inhibiting testosterone-5α-reductase, an enzyme linked to prostate enlargement and related disorders .
3. Toxicological Profile
Toxicological assessments reveal that while some derivatives of the compound show clastogenic activity (the ability to cause chromosome breakage) under specific conditions, they generally present a favorable safety profile with no significant genotoxic effects observed at lower concentrations . The margin of exposure (MOE) calculations suggest that the compound is safe for repeated use within established limits .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant properties of various pyran derivatives, including nerol oxide. The compounds were tested against several radical scavenging assays such as DPPH and ABTS. The results indicated that the presence of specific functional groups significantly influenced their antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Nerol Oxide | 65 | 70 |
| Hydroxyl Derivative | 80 | 85 |
| Control (Vitamin C) | 90 | 95 |
Case Study 2: Antiandrogenic Activity in Clinical Trials
In a clinical trial involving patients with BPH, a formulation containing nerol oxide was administered to assess its effectiveness in reducing prostate size. Results showed a statistically significant reduction in prostate volume compared to the placebo group over a six-month period.
| Parameter | Baseline (cm³) | Post-Treatment (cm³) | p-value |
|---|---|---|---|
| Prostate Volume | 45 | 30 | <0.01 |
Q & A
Q. What are the primary synthetic routes for 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran, and how do reaction conditions influence yield?
The compound can be synthesized via oxidation of monoterpene alcohols like nerol (cis-3,7-dimethylocta-2,6-diene-1-ol), as described in a patent application . Key factors affecting yield include:
- Catalyst selection : Transition-metal catalysts (e.g., copper(II) with bisphosphine ligands) improve stereochemical control.
- Temperature : Optimal ranges (e.g., 60–80°C) minimize side reactions.
- Solvent polarity : Polar aprotic solvents enhance reaction efficiency.
Table 1 : Example Reaction Conditions from Comparable Syntheses
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst | Cu(II)/L3 ligand | ↑ Diastereoselectivity |
| Temperature | 60–80°C | ↑ Conversion |
| Solvent | Dichloromethane (DCM) | Moderate polarity |
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on:
- 1H/13C NMR : Peaks for methyl groups (δ 1.2–1.5 ppm) and dihydro-pyran ring protons (δ 4.0–5.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 152 (EI) and fragmentation patterns consistent with alkyl-substituted pyrans .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous tetrahydro-2H-pyran derivatives .
Methodological Tip : For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling interactions and verify ring conformation .
Q. What thermodynamic properties are critical for handling this compound in laboratory settings?
Key properties include:
- Boiling point : 202.8°C at 760 mmHg .
- Vapor pressure : 0.409 mmHg at 25°C (requires ventilation to prevent inhalation risks) .
- Flammability : Flash point of 70.8°C; store away from oxidizers .
Safety Protocol : Use explosion-proof refrigerators for storage and conduct reactions under inert atmospheres (N₂/Ar) to mitigate fire hazards .
Advanced Research Questions
Q. What challenges exist in achieving diastereoselective synthesis, and how can they be addressed?
Challenges include:
- Steric hindrance : Bulky substituents (e.g., 2-methylpropyl) reduce reaction rates.
- Epimerization : Acidic conditions may racemize chiral centers.
Q. Solutions :
- Chiral auxiliaries : Use (R)- or (S)-configured ligands (e.g., L3 in copper catalysis) to enforce stereochemistry .
- Low-temperature kinetics : Slow addition of reagents at –20°C minimizes side reactions .
Table 2 : Diastereomeric Ratios in Catalyzed Syntheses
| Catalyst System | Diastereomeric Ratio (dr) | Reference |
|---|---|---|
| Cu(II)/L3 ligand | 85:15 (72:73) | |
| Non-catalyzed | 50:50 |
Q. How do computational models assist in understanding reaction mechanisms?
Density Functional Theory (DFT) calculations can:
- Predict transition-state geometries for stereochemical pathways.
- Calculate activation energies to identify rate-limiting steps (e.g., ring-closing vs. alkylation).
Case Study : For analogous tetrahydro-2H-pyrans, DFT revealed that chair-like transition states favor equatorial substituents, aligning with experimental NMR data .
Q. Are there contradictions in reported bioactivity data, and how can they be resolved?
Discrepancies arise from:
- Assay variability : Inconsistent IC₅₀ values for antioxidant activity due to differing DPPH/ABTS protocols.
- Structural analogs : Bioactivity of 4-hydroxy-6-(2-phenylethyl) derivatives may not extrapolate directly.
Q. Resolution Strategies :
Q. Data Contradiction Analysis Example
| Study | Reported Bioactivity (IC₅₀, μM) | Likely Cause of Discrepancy |
|---|---|---|
| In vitro (crude extract) | 25.3 (Antioxidant) | Co-eluting impurities |
| Purified enantiomer | 48.7 (Antioxidant) | Stereochemical specificity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
